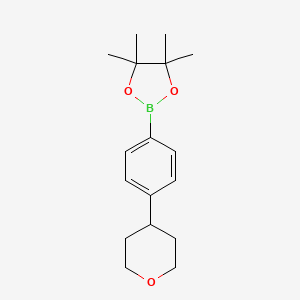

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1312479-26-7 and a molecular weight of 288.19 . It is a type of boronic acid ester .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is C17H25BO3 . Its average mass is 288.190 Da and its monoisotopic mass is 288.189667 Da .Chemical Reactions Analysis

Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in protodeboronation .Wissenschaftliche Forschungsanwendungen

Treatment of Periodontitis

- Scientific Field : Nanobiotechnology

- Application Summary : This compound has been used to create reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of Periodontitis . The system was developed by modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP), and Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles .

- Methods of Application : The drug delivery system releases CUR rapidly in a ROS environment, reaching the concentration required for treatment . HA enhances cellular uptake of nanoparticles as it specifically recognizes CD44 expressed by normal cells .

- Results : The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Drug Design and Delivery

- Scientific Field : Chemistry

- Application Summary : Phenylboronic acid pinacol esters, including 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application : These compounds are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .

- Results : The rate of reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Preparation of Sulfinamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Preparation of Sulfinamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLXOYKSKYTGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)